Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 3-Methylhept-4-yn-3-ol (CAS: 71065-39-9)
This guide provides a comprehensive technical overview of 3-methylhept-4-yn-3-ol, a tertiary propargylic alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical behavior, analytical characterization, and safety protocols. The narrative emphasizes the underlying chemical principles and experimental rationale, reflecting a field-proven perspective on its application as a versatile chemical intermediate.
3-Methylhept-4-yn-3-ol is a functionalized organic molecule featuring a seven-carbon backbone. Its structure is characterized by two key functional groups: a tertiary alcohol at the C3 position and an internal alkyne between C4 and C5.[1] This unique combination of a nucleophilic hydroxyl group and an electrophilically activatable triple bond makes it a valuable building block in organic synthesis.[2]
The molecule's structure imparts both hydrophilic (hydroxyl group) and hydrophobic (heptyl chain) characteristics, influencing its solubility and reactivity profile.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 71065-39-9 | [3][4][5][6] |
| Molecular Formula | C₈H₁₄O | [4][5] |
| Molecular Weight | 126.20 g/mol | [3][4][7] |
| IUPAC Name | 3-methylhept-4-yn-3-ol | [4][5] |
| Synonym(s) | 3-methyl-4-heptyn-3-ol | [3] |
| InChI Key | RPXNDOUSGSHEJE-UHFFFAOYSA-N | [3][4][7] |
| SMILES | CCC#CC(C)(CC)O | [4][5] |
| Typical Purity | ≥95% | [3][5] |
| Storage | Store at room temperature. | [3] |
Synthesis Methodology: A Grignard-Based Approach
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with the Grignard reaction being a classic and highly reliable method.[8][9][10] For 3-methylhept-4-yn-3-ol, a retrosynthetic analysis logically disconnects the molecule at the C3-C4 bond, identifying butan-2-one and a 1-butyne-derived nucleophile as the ideal starting materials. The Grignard reagent of 1-butyne provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of butan-2-one.[10][11]
This approach is not merely theoretical; it is a practical and scalable method for constructing the desired tertiary propargylic alcohol architecture.[12]
Experimental Protocol: Synthesis of 3-Methylhept-4-yn-3-ol
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Preparation of 1-Butynylmagnesium Bromide (Grignard Reagent)
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add magnesium turnings (1.1 eq).
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, cool the gray Grignard solution to 0 °C.
-
Slowly bubble 1-butyne (1.0 eq) gas through the solution or add a pre-condensed solution of 1-butyne in anhydrous THF. The reaction is an acid-base reaction where the Grignard reagent deprotonates the terminal alkyne. Allow the mixture to stir for 1 hour at 0 °C.
Step 2: Reaction with Butan-2-one
-
Prepare a solution of butan-2-one (1.0 eq) in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the butan-2-one solution dropwise to the stirring Grignard reagent solution at 0 °C. Maintain the temperature to control the exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.
Step 3: Quenching and Work-up
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude oil can be purified by vacuum distillation or silica gel column chromatography. For chromatography, a solvent system of ethyl acetate in hexanes (e.g., 10-20% ethyl acetate) is a suitable starting point.
-
Collect fractions and analyze by TLC to isolate the pure 3-methylhept-4-yn-3-ol.
Caption: Synthesis workflow for 3-Methylhept-4-yn-3-ol via Grignard reaction.
Chemical Reactivity and Synthetic Potential
The synthetic utility of 3-methylhept-4-yn-3-ol stems from the reactivity of its two functional groups. As a propargylic alcohol, it is a precursor to a wide array of more complex molecular structures.[2]
Gold-Catalyzed Meyer-Schuster Rearrangement
Tertiary propargylic alcohols are known to undergo a[2]-isomerization to form α,β-unsaturated ketones, a transformation known as the Meyer-Schuster rearrangement. Modern methods often employ gold catalysts, which are highly effective due to their strong interaction with the alkyne's π-system, activating it for nucleophilic attack. This reaction provides a direct route to valuable enone structures from readily accessible propargylic alcohols.
Caption: Simplified mechanism of the Gold-catalyzed Meyer-Schuster rearrangement.
Other Transformations
-
Electrophilic Halogenation: The alkyne can react with electrophilic halogen sources (e.g., NBS, NIS) to produce α-haloenones, which are versatile intermediates for cross-coupling reactions.[12]
-
Coupling Reactions: The alkyne group can participate in various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds and build molecular complexity.[2]
-
Formation of Allenes and Indenes: Under certain gold-catalyzed conditions with aryl nucleophiles, propargyl alcohols can be converted into allenes or further cyclize to form substituted indenes.[13]
-
σ-Activation: The C-OH bond can be cleaved under Lewis-acid catalysis to generate a propargylic cation, which can then react with various nucleophiles, demonstrating a different mode of reactivity.
Analytical Characterization
Confirming the identity and purity of the synthesized 3-methylhept-4-yn-3-ol requires standard analytical techniques. While a specific public spectrum for this exact CAS number is not available, the expected data can be reliably predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Signal |
| ¹H NMR | -OH proton | Broad singlet, ~1.5-3.0 ppm (variable, exchanges with D₂O) |
| -CH₂- (ethyl) | Quartet, ~1.6 ppm | |
| -CH₃ (ethyl) | Triplet, ~1.0 ppm | |
| -CH₃ (methyl) | Singlet, ~1.4 ppm | |
| -CH₂- (butynyl) | Quartet, ~2.2 ppm | |
| -CH₃ (butynyl) | Triplet, ~1.1 ppm | |
| ¹³C NMR | C≡C (alkyne) | Two signals, ~80-90 ppm |
| C-OH (quaternary) | Signal, ~65-75 ppm | |
| Alkyl carbons | Multiple signals in the upfield region, ~10-40 ppm | |
| IR Spectroscopy | O-H stretch | Broad peak, ~3300-3500 cm⁻¹ |
| C-H stretch (sp³) | Sharp peaks, ~2850-3000 cm⁻¹ | |
| C≡C stretch | Weak peak, ~2200-2250 cm⁻¹ (weak due to internal position) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 126.10 (for C₈H₁₄O) |
| Key Fragments | Loss of methyl (M-15), loss of ethyl (M-29), loss of water (M-18) |
Safety and Handling
Proper handling of 3-methylhept-4-yn-3-ol is essential for laboratory safety. The compound should be treated as a potentially hazardous chemical.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Code(s) |
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[3]
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
References
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Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]
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Pennell, M. (2015). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]
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Fiksdahl, A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. PMC - NIH. [Link]
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Reddy, R., et al. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. The Royal Society of Chemistry. [Link]
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Tan, R., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. NIH. [Link]
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PubChem - NIH. 3-Methylheptan-4-ol | C8H18O | CID 102700. [Link]
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PubChem - NIH. 3-Methylhept-4-yn-3-ol | C8H14O | CID 12462405. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
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CHEM 2325 Module 19. (2024). Reactions of Aldehydes and Ketones with Grignard reagents. [Link]
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Chemical-Suppliers. 3-Methylhept-4-yn-3-ol | CAS 71065-39-9. [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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